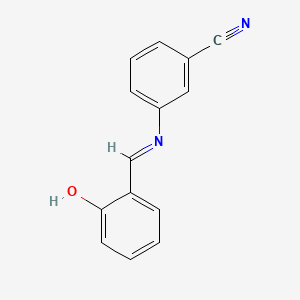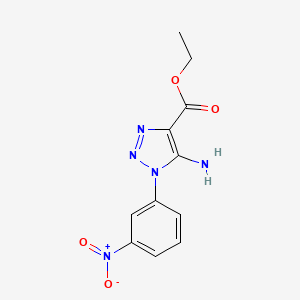![molecular formula C19H22N2O4S2 B2721781 1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone CAS No. 1208541-55-2](/img/structure/B2721781.png)
1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C19H22N2O4S2 and its molecular weight is 406.52. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrophilic Trifluoromethylthiolation Reagents
Compounds similar to 1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone have been utilized as electrophilic trifluoromethylthiolation reagents. These reagents are pivotal in synthesizing trifluoromethylthio compounds, which are valuable in pharmaceuticals and agrochemicals due to their unique biological activities. The efficiency of these reagents under copper catalysis to transform a broad set of enamines, indoles, β-keto esters, pyrroles, and anilines into corresponding trifluoromethylthio compounds has been highlighted, showcasing their versatility and potential in synthetic chemistry (Huang et al., 2016).
HIV-1 Replication Inhibitors
Research into N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which share a structural resemblance to the compound of interest, has identified them as potent inhibitors of HIV-1 replication. This underscores the compound's potential in developing novel antiviral therapies, particularly in combating HIV/AIDS. The synthesis and identification of these derivatives as promising against HIV-1 replication suggest a pathway for new drug development efforts (Che et al., 2015).
Antihypertensive Agents
The structural framework of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including substituents similar to those in the compound , has been evaluated for antihypertensive properties. These studies provide a foundation for exploring the compound as a potential antihypertensive agent, offering insights into novel therapeutic options for managing hypertension (Caroon et al., 1981).
Anticancer Evaluation
Compounds incorporating the phenylaminosulfanyl moiety, akin to the structure of the discussed compound, have shown significant cytotoxic activity against various human cancer cell lines. This highlights the compound's potential application in cancer research, particularly in the synthesis and development of new anticancer agents. The evaluation of these compounds' cytotoxic activities has revealed promising leads for further investigation in oncology (Ravichandiran et al., 2019).
Antibacterial and Antifungal Activities
A series of new arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, structurally related to the compound of interest, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies underline the potential of such compounds in addressing microbial resistance, providing a pathway for the development of new antimicrobial agents (Kumar & Vijayakumar, 2017).
Propiedades
IUPAC Name |
1-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c22-18(15-16-5-4-14-26-16)20-10-8-19(9-11-20)21(12-13-25-19)27(23,24)17-6-2-1-3-7-17/h1-7,14H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSXCHMTWLAGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

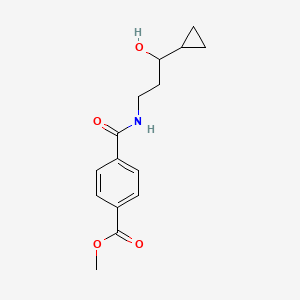
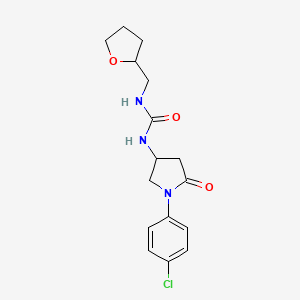
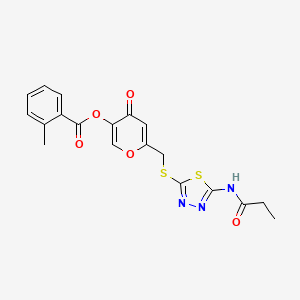
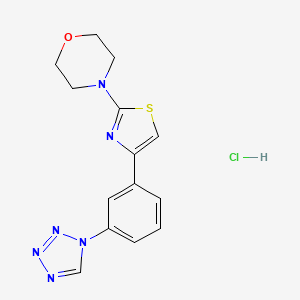
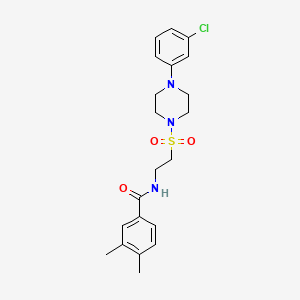
![1-{[(4-Methylphenyl)sulfanyl]acetyl}piperidine](/img/structure/B2721707.png)

![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)
![Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2721710.png)
![(E)-3-(2-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2721714.png)
